REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=CC=CC=1.[H-].[Na+].[CH3:16][C:17]1([CH3:34])[O:21]C(COS(C2C=CC(C)=CC=2)(=O)=O)C[O:18]1>CN(C)C=O>[CH3:16][C:17]1([CH3:34])[O:21][CH:2]([CH2:1][N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH2:7][O:18]1 |f:1.2|
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)COS(=O)(=O)C1=CC=C(C=C1)C)C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography on silica gel
|
Type
|
DISSOLUTION
|
Details
|
The purified intermediate (0.9 g) is dissolved in methanol (30 ml) and hydrogenated over palladium on charcoal (0.3 g)
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)CN1CCNCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |